molecular formula C10H14N6 B13406841 1,3-Diazidoadamantane CAS No. 908245-26-1

1,3-Diazidoadamantane

Katalognummer: B13406841
CAS-Nummer: 908245-26-1
Molekulargewicht: 218.26 g/mol
InChI-Schlüssel: VYTTZRCUSZBQTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diazidoadamantane is an organic compound with the molecular formula C10H14N6 It belongs to the adamantane family, which is characterized by a tricyclic cage-like structure

Vorbereitungsmethoden

The synthesis of 1,3-diazidoadamantane typically involves the reaction of 1,3-dibromoadamantane with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C10H14Br2+2NaN3C10H14N6+2NaBr\text{C}_{10}\text{H}_{14}\text{Br}_2 + 2\text{NaN}_3 \rightarrow \text{C}_{10}\text{H}_{14}\text{N}_6 + 2\text{NaBr} C10​H14​Br2​+2NaN3​→C10​H14​N6​+2NaBr

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.

Analyse Chemischer Reaktionen

1,3-Diazidoadamantane undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents. For example, the reaction with triphenylphosphine can yield 1,3-diphosphinoadamantane.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and various alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Diazidoadamantane has several applications in scientific research:

    Materials Science: It is used in the synthesis of high-energy materials and polymers due to its high energy content and stability.

    Pharmaceuticals: The compound serves as a precursor for the synthesis of bioactive molecules, including antiviral and anticancer agents.

    Chemistry: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in bioconjugation techniques, where it helps in the attachment of biomolecules to surfaces or other molecules.

Wirkmechanismus

The mechanism of action of 1,3-diazidoadamantane largely depends on the specific application and the chemical environment. In general, the azido groups can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These transformations enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.

Vergleich Mit ähnlichen Verbindungen

1,3-Diazidoadamantane can be compared with other azidoadamantane derivatives, such as 1-azidoadamantane and 1,3,5-triazidoadamantane. While all these compounds share the adamantane core structure, their reactivity and applications differ due to the number and position of azido groups. For instance:

    1-Azidoadamantane: Contains a single azido group, making it less reactive compared to this compound.

    1,3,5-Triazidoadamantane: Contains three azido groups, offering higher reactivity and potential for more complex transformations.

The unique combination of two azido groups in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

908245-26-1

Molekularformel

C10H14N6

Molekulargewicht

218.26 g/mol

IUPAC-Name

1,3-diazidoadamantane

InChI

InChI=1S/C10H14N6/c11-15-13-9-2-7-1-8(4-9)5-10(3-7,6-9)14-16-12/h7-8H,1-6H2

InChI-Schlüssel

VYTTZRCUSZBQTC-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)N=[N+]=[N-])N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.